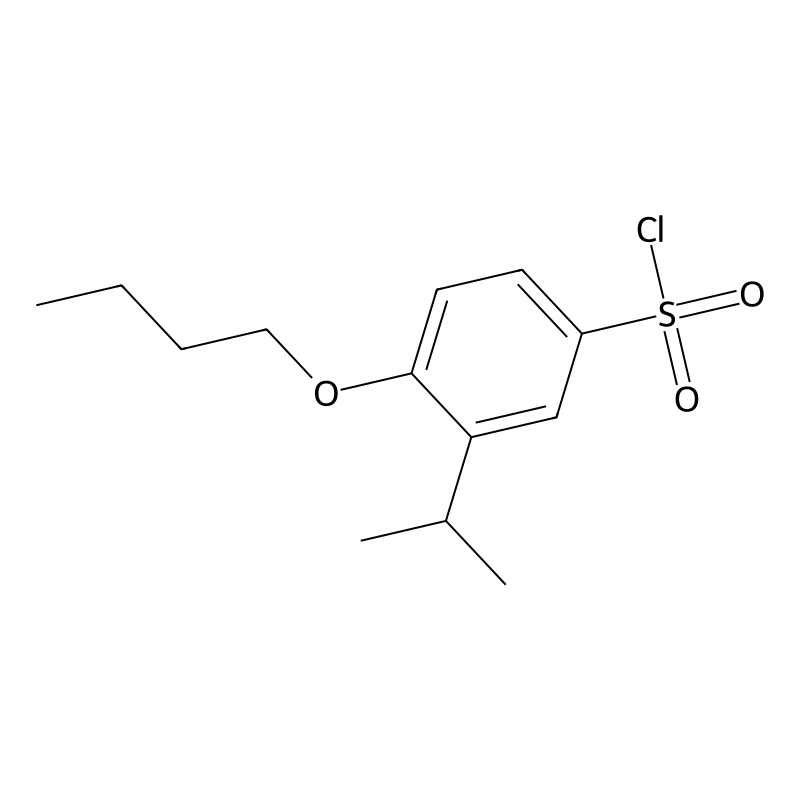

4-Butoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-Butoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride is an organic compound characterized by the molecular formula C13H19ClO3S and a molecular weight of 290.81 g/mol. This compound features a benzene ring substituted with a butoxy group, an isopropyl group, and a sulfonyl chloride group. Its unique structure contributes to its reactivity and utility in various chemical applications, particularly in organic synthesis and medicinal chemistry .

Currently, there's no information regarding a specific mechanism of action for 4-Bu-3-iPr-BsCl in biological systems.

- Nucleophilic Substitution: The sulfonyl chloride group is highly reactive, allowing for nucleophilic substitutions that can yield sulfonamide or sulfonate derivatives.

- Reduction: The sulfonyl chloride can be reduced to form sulfinyl or sulfhydryl compounds using reducing agents like lithium aluminum hydride.

- Oxidation: This compound can undergo oxidation to generate sulfonic acids or sulfonate salts.

The reactivity of this compound is influenced by its structural components, particularly the presence of the butoxy and isopropyl groups, which affect steric hindrance and electronic properties.

While specific biological activities of 4-butoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride have not been extensively documented, compounds with similar structures are often investigated for their potential as enzyme inhibitors or modulators in biochemical pathways. The sulfonyl chloride moiety can react with nucleophilic sites on proteins, potentially leading to modifications that alter biological activity.

The synthesis of 4-butoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride typically involves the following steps:

- Starting Material: Begin with 4-butoxy-3-(propan-2-yl)benzene.

- Sulfonylation Reaction:

This method allows for the efficient introduction of the sulfonyl chloride functional group into the aromatic ring.

4-butoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride has various applications across different fields:

- Organic Synthesis: It serves as a reagent for preparing sulfonamide and sulfonate derivatives, which are valuable intermediates in synthetic chemistry.

- Biochemical Modifications: The compound can be used to modify biomolecules through sulfonylation reactions, impacting protein functionality.

- Pharmaceutical Development: It is explored for its potential role in drug synthesis, particularly as a building block for more complex pharmaceutical compounds .

Interaction studies involving 4-butoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride focus on its reactivity with various nucleophiles. The compound's sulfonyl chloride group can react with amines, alcohols, and thiols, leading to the formation of diverse derivatives such as sulfonamides and esters. Understanding these interactions is crucial for predicting its behavior in biological systems and optimizing its use in synthetic applications.

Several compounds share structural similarities with 4-butoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Trifluoromethyl)benzene-1-sulfonyl chloride | Contains a trifluoromethyl group instead of butoxy | Increased electron-withdrawing properties |

| 4-Isopropylbenzenesulfonyl chloride | Lacks the butoxy group | Less hydrophobic; different steric effects |

| 4-(n-butoxy)benzenesulfonyl chloride | Similar but lacks isopropyl substitution | Different hydrophobicity and reactivity profile |

Uniqueness

The uniqueness of 4-butoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride lies in its combination of both butoxy and isopropyl groups. These substituents confer specific steric and electronic properties that enhance its reactivity and selectivity in various